N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Overview
Description
N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine derivatives. This involves alkylation and subsequent reduction steps.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxybenzyl halides.
Coupling with Benzamide: The final step involves coupling the piperidine intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Pathways: Affecting signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperazin-1-yl]benzamide
- N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoate
Uniqueness
N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and pyridinylmethyl substituents provide distinct binding affinities and selectivity towards various molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-25-8-3-2-6-21(25)18-28-26(30)20-9-11-23(12-10-20)32-24-13-16-29(17-14-24)19-22-7-4-5-15-27-22/h2-12,15,24H,13-14,16-19H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLLBGOUNHXQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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